The primary source of 11-oxomogroside IV is the fruit of Siraitia grosvenorii, a plant native to Southeast Asia. This fruit has been traditionally used in Chinese medicine for its sweetening properties and potential therapeutic effects. The extraction and purification of mogrosides, including 11-oxomogroside IV, are typically performed through various methods involving solvent extraction and chromatographic techniques .
11-Oxomogroside IV falls under the classification of triterpene glycosides. Specifically, it is categorized within the mogroside family, which is characterized by the presence of a sugar moiety attached to a triterpene backbone. The structural variations among mogrosides are primarily due to differences in hydroxyl and carbonyl group placements on the triterpene skeleton .
The synthesis of 11-oxomogroside IV can be approached through both natural extraction from Siraitia grosvenorii and synthetic organic chemistry methods. Natural extraction generally involves:
Synthetic methods may involve complex organic reactions, including glycosylation processes where sugar units are added to the triterpene backbone under controlled conditions .
The extraction process typically yields a mixture of mogrosides, necessitating purification steps to isolate 11-oxomogroside IV. Techniques such as preparative HPLC or column chromatography are employed to achieve high purity levels necessary for research and application .
The molecular formula for 11-oxomogroside IV is , with a molecular weight of approximately 1123.28 g/mol . The compound features a complex structure characterized by multiple hydroxyl groups and a carbonyl group at the C-11 position.
The structure can be represented as follows:
These structural characteristics contribute to its solubility and sweetness profile, making it an attractive alternative sweetener .
11-Oxomogroside IV can participate in various chemical reactions typical for glycosides and terpenoids, including:
These reactions are essential for understanding the stability and reactivity of 11-oxomogroside IV in different environments, which is crucial for its application in food products and pharmaceuticals .
The mechanism of action for 11-oxomogroside IV primarily involves its interaction with sweetness receptors on the tongue, leading to a perception of sweetness without significant caloric intake. Additionally, research indicates potential anti-inflammatory and antioxidant properties attributed to its bioactive components .
Studies suggest that mogrosides may influence metabolic pathways related to glucose metabolism and insulin sensitivity, although more research is needed to fully elucidate these mechanisms .
Relevant data indicate that 11-oxomogroside IV retains its sweetness profile across various pH levels, further enhancing its applicability in food formulations .
11-Oxomogroside IV has several applications:
Research continues into expanding its applications based on emerging health benefits associated with mogrosides from monk fruit .
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